molecular formula C12H18BNO4S B2990424 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2096336-28-4

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B2990424
CAS No.: 2096336-28-4
M. Wt: 283.15
InChI Key: ONIGQCLSTDMSLD-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound known for its utility in various fields, particularly in synthetic chemistry. Its structure comprises a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety, imparting unique properties to this compound.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Synthesis: The compound is typically synthesized by reacting 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methylsulfonyl chloride under basic conditions, usually using a base like triethylamine.

  • Alternative Methods: Other methods may include Suzuki-Miyaura cross-coupling reactions involving the corresponding boronic acid derivatives.

Industrial Production Methods: Large-scale production often leverages optimized and cost-effective synthetic routes, incorporating continuous flow processes to enhance yield and purity.

Types of Reactions:

  • Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

  • Oxidation-Reduction: The methylsulfonyl group can partake in redox reactions under specific conditions.

  • Coupling Reactions: The dioxaborolane moiety facilitates Suzuki coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

  • For Substitution: Conditions usually include polar aprotic solvents like DMF with bases like NaH or KOH.

  • For Oxidation-Reduction: Agents like KMnO₄ or NaBH₄ are often employed.

  • For Coupling: Pd-catalysts (like Pd(PPh₃)₄) under inert atmospheres.

Major Products:

  • Substituted pyridine derivatives.

  • Complex boronic esters and acids from coupling reactions.

Chemistry:

  • Used as a reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.

Biology:

  • Investigated for its potential as a bioconjugation agent in drug discovery and protein labeling.

Medicine:

  • Explored for use in developing therapeutic agents, particularly in the design of boron-containing drugs.

Industry:

  • Applied in materials science for the synthesis of advanced polymers and resins with unique properties.

Mechanism:

  • The compound's reactivity primarily revolves around the electrophilic nature of the pyridine ring and the nucleophilic potential of the dioxaborolane moiety.

  • In biochemical contexts, it interacts with specific molecular targets, modulating pathways involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)pyridine: Similar structure but lacks the boron moiety.

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Missing the methylsulfonyl group.

  • Pyridine-2-boronic acid: Contains a boronic acid group rather than the dioxaborolane moiety.

Uniqueness:

  • The combination of both a methylsulfonyl group and a dioxaborolane moiety makes 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine particularly versatile in synthetic applications, providing unique reactivity profiles not seen in its analogs.

Properties

IUPAC Name

2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIGQCLSTDMSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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